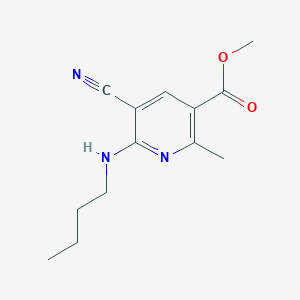

Methyl 6-(butylamino)-5-cyano-2-methylnicotinate

CAS No.: 306979-83-9

Cat. No.: VC4424647

Molecular Formula: C13H17N3O2

Molecular Weight: 247.298

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 306979-83-9 |

|---|---|

| Molecular Formula | C13H17N3O2 |

| Molecular Weight | 247.298 |

| IUPAC Name | methyl 6-(butylamino)-5-cyano-2-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C13H17N3O2/c1-4-5-6-15-12-10(8-14)7-11(9(2)16-12)13(17)18-3/h7H,4-6H2,1-3H3,(H,15,16) |

| Standard InChI Key | FTPOTAPUOQEDPC-UHFFFAOYSA-N |

| SMILES | CCCCNC1=NC(=C(C=C1C#N)C(=O)OC)C |

Introduction

Chemical Identity and Structural Characteristics

Methyl 6-(butylamino)-5-cyano-2-methylnicotinate belongs to the pyridinecarboxylate family, characterized by a nicotinic acid backbone substituted with methyl, cyano, and butylamino groups. Its molecular formula is C₁₃H₁₇N₃O₂, with a molecular weight of 247.29 g/mol . Key structural features include:

-

A pyridine ring substituted at positions 2 (methyl), 5 (cyano), and 6 (butylamino).

-

A methoxycarbonyl group at position 3.

The compound’s IUPAC name is methyl 6-(butylamino)-5-cyano-2-methylpyridine-3-carboxylate, and its SMILES notation is COC(=O)C1=C(NC2=CCCCC2)C(=O)C(=C(C1)C)N .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of methyl 6-(butylamino)-5-cyano-2-methylnicotinate involves multi-step reactions, as exemplified in patent EP3327019 . A generalized pathway includes:

-

Bromination and Alkylation:

-

Cyano Group Introduction:

-

Esterification:

Optimization and Yields

-

Yield: Reported yields for analogous compounds range from 59% to 75%, depending on reaction conditions .

-

Key Reagents: Sulfuric acid (catalyst), palladium acetate (for cyanation), and triethylamine (base) .

Physicochemical Properties

The compound exhibits moderate stability under refrigerated conditions, with degradation primarily via hydrolysis of the ester group .

Applications in Pharmaceutical Research

Biological Activity

Methyl 6-(butylamino)-5-cyano-2-methylnicotinate serves as a precursor in synthesizing bioactive molecules:

-

Enzyme Inhibitors: Structural analogs demonstrate activity against D-amino acid oxidase (DAAO), a target in neurodegenerative diseases .

-

Anticancer Agents: Derivatives with trifluoromethyl-oxadiazole moieties show promise in kinase inhibition .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume